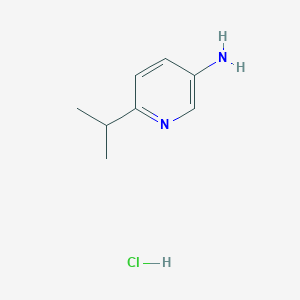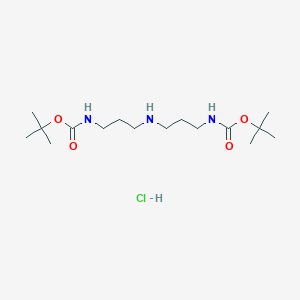
N,N'-bis-Boc-dipropylene triamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis-Boc-dipropylene triamine hydrochloride (BDPTA-HCl) is a versatile and powerful reagent used in a variety of chemical reactions. It is a derivative of dipropylene triamine (DPTA), a polyamine compound that has been used in a variety of applications. BDPTA-HCl is a white crystalline powder that is soluble in water, and it is used in a variety of synthetic and analytical processes, including peptide synthesis, protein modification, and enzyme labelling.
Wirkmechanismus
N,N'-bis-Boc-dipropylene triamine hydrochloride acts as a catalyst in a variety of reactions. It is used as a catalyst in peptide synthesis, protein modification, and enzyme labelling. It is also used as a catalyst in the synthesis of peptide-based drugs. In peptide synthesis, this compound catalyzes the formation of peptide bonds between amino acids, which results in the formation of a peptide chain. In protein modification, this compound catalyzes the formation of covalent bonds between amino acids, which results in the modification of proteins. In enzyme labelling, this compound catalyzes the formation of covalent bonds between enzymes and other molecules, which results in the labelling of enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have a wide range of effects on cells, including the regulation of cell growth and differentiation, the regulation of gene expression, and the regulation of protein synthesis. It has also been found to have antifungal, antiviral, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis-Boc-dipropylene triamine hydrochloride is a versatile and powerful reagent that can be used in a variety of laboratory experiments. Its advantages include its high reactivity and its ease of use. Its limitations include its potential to cause contamination of other compounds, its potential to cause side reactions, and its potential to cause toxicity in laboratory animals.
Zukünftige Richtungen
There are a number of potential future directions for research involving N,N'-bis-Boc-dipropylene triamine hydrochloride. These include further research into its biochemical and physiological effects, further research into its potential applications in peptide synthesis, protein modification, and enzyme labelling, further research into its potential toxicity, and further research into its potential use in the development of peptide-based drugs. Additionally, further research into its potential use as a catalyst in other chemical reactions is warranted.
Synthesemethoden
N,N'-bis-Boc-dipropylene triamine hydrochloride is synthesized through a two-step process. First, N,N'-dipropylenetriamine (DPTA) is reacted with a Boc-protected hydrochloric acid in the presence of a base catalyst. This reaction results in the formation of this compound (this compound). The second step involves the deprotection of the Boc group, which is accomplished through a reaction with aqueous acid. This process produces the desired this compound product.
Wissenschaftliche Forschungsanwendungen
N,N'-bis-Boc-dipropylene triamine hydrochloride has been used in a variety of scientific research applications. It is used in peptide synthesis, protein modification, and enzyme labelling. It has been used to synthesize peptide libraries for drug discovery, to modify proteins for use in cell-based assays, and to label enzymes for use in immunoassays. It has also been used in the synthesis of peptide-based drugs, such as peptide-based antibiotics and anti-cancer agents.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4.ClH/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6;/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRRTSBXWVSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)
![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)


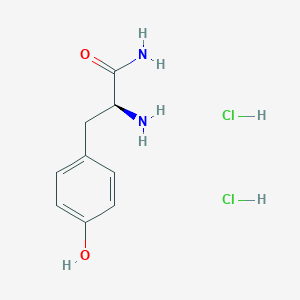


![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)
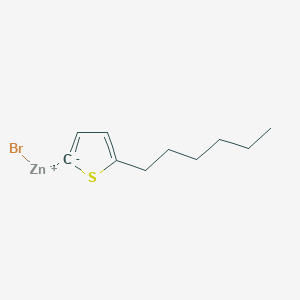
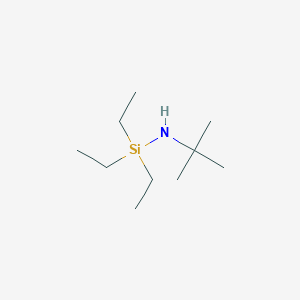
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
